NIOSH/NJ7032600

Description

Structure

3D Structure of Parent

Properties

CAS No. |

88513-40-0 |

|---|---|

Molecular Formula |

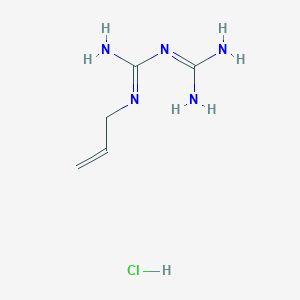

C5H12ClN5 |

Molecular Weight |

177.63 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-prop-2-enylguanidine;hydrochloride |

InChI |

InChI=1S/C5H11N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2H,1,3H2,(H6,6,7,8,9,10);1H |

InChI Key |

TURJMQNFYZZUNY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN=C(N)N=C(N)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Niosh/nj7032600 and Its Congeners

Elucidation of Established Synthetic Pathways and Precursors

The synthesis of 2,3,4,5-tetrachloronitrobenzene has been approached through two primary established routes: the nitration of a tetrachlorobenzene precursor and the chlorination of a trichloronitrobenzene precursor.

One of the main methods involves the direct nitration of 1,2,3,4-tetrachlorobenzene. scirp.org This electrophilic aromatic substitution reaction is typically carried out using a mixed acid solution of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The reaction's regioselectivity is governed by the directing effects of the four chlorine substituents. While this method can achieve high yields of the desired product, a significant drawback is the limited availability and high cost of the 1,2,3,4-tetrachlorobenzene starting material. nih.gov

A more economically viable and industrially scalable pathway starts from the more readily available 2,4,5-trichloronitrobenzene. nih.govgoogle.com This process involves the chlorination of 2,4,5-trichloronitrobenzene in the presence of a catalyst. A patented method describes using a solvent system of concentrated sulfuric acid and chlorosulfonic acid, with 1,2-dichloroethane as a co-solvent and iodine as a catalyst. nih.govgoogle.com The reaction proceeds by passing chlorine gas through the reaction mixture at a controlled temperature, typically between 50 and 80°C. google.com Following the chlorination, the product is isolated through separation, purification, and crystallization, yielding 2,3,4,5-tetrachloronitrobenzene with high purity and yield. nih.govgoogle.com

| Precursor | Reagents | Key Conditions | Product | Reference |

| 1,2,3,4-Tetrachlorobenzene | Mixed acid (HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | 2,3,4,5-Tetrachloronitrobenzene | scirp.org |

| 2,4,5-Trichloronitrobenzene | Cl₂, I₂ (catalyst), H₂SO₄, ClSO₃H, C₂H₄Cl₂ | 50-80°C | 2,3,4,5-Tetrachloronitrobenzene | nih.govgoogle.com |

Innovative Approaches in Stereoselective and Regioselective Synthesis

While the synthesis of 2,3,4,5-tetrachloronitrobenzene itself does not involve stereoselectivity due to its achiral nature, the principles of stereoselective and regioselective synthesis are highly relevant for the preparation of its more complex congeners and derivatives, particularly those with biological activity. Research in the broader field of nitroaromatic chemistry has led to innovative methods that could be applied to create chiral or specifically substituted analogs of tetrachloronitrobenzene.

Regioselective Synthesis: The regioselectivity of nitration reactions on substituted benzenes is a critical aspect of synthesizing specific isomers. Traditional nitration methods often lead to mixtures of ortho, meta, and para isomers. Modern approaches focus on achieving high regioselectivity through the use of advanced nitrating agents and catalysts. For instance, the use of a tetrachlorosilane-sodium nitrate binary reagent with zinc chloride as a catalyst has been shown to be a mild and efficient system for the mono-nitration of various aromatic hydrocarbons with high para-regioselectivity. scirp.orgsemanticscholar.orgresearchgate.net Such systems avoid the use of corrosive mixed acids and offer better control over the position of nitration. While not specifically documented for tetrachlorobenzenes, these methods present a promising avenue for the selective synthesis of tetrachloronitrobenzene isomers.

Stereoselective Synthesis: The synthesis of chiral congeners of 2,3,4,5-tetrachloronitrobenzene would require the introduction of a stereocenter. This could be achieved by, for example, introducing a chiral side chain or through atropisomerism if the rotation around a single bond is sterically hindered. While there is no specific literature on the stereoselective synthesis of 2,3,4,5-tetrachloronitrobenzene congeners, general methodologies for the asymmetric synthesis of chiral aromatic compounds could be adapted. For example, the enantioselective metabolism of chiral polychlorinated biphenyls (PCBs) by cytochrome P450 enzymes highlights the potential for biocatalytic approaches to introduce chirality into polychlorinated aromatic systems. nih.govresearchgate.net

Development of Sustainable and Green Chemistry Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 2,3,4,5-tetrachloronitrobenzene, a key focus is on minimizing hazardous waste, reducing energy consumption, and using recyclable materials.

A significant step towards a greener synthesis is the move away from corrosive and hazardous reagents like mixed acids. The use of solid acid catalysts, such as zeolites or sulfated zirconia, for nitration reactions is a well-established green chemistry approach. researchgate.net These catalysts are often reusable, reduce the amount of acidic waste, and can lead to higher selectivity. Although not specifically detailed for 2,3,4,5-tetrachloronitrobenzene, their application in other aromatic nitrations suggests their potential in this synthesis.

The patented method for chlorinating 2,4,5-trichloronitrobenzene incorporates some green chemistry principles. nih.govgoogle.com The process allows for the recovery and reuse of the solvent mixed acid, the catalyst, the co-solvent (1,2-dichloroethane), and the recrystallization solvent (ethanol), which significantly reduces waste and material costs. nih.gov This approach also boasts milder reaction conditions compared to some traditional methods, which can lower energy consumption and improve safety. nih.govgoogle.com

Photocatalysis represents another emerging green technology. Photocatalytic processes, often using semiconductor materials and visible light, can drive chemical reactions under mild conditions. frontiersin.orgmdpi.comnih.gov While primarily investigated for the degradation of polychlorinated compounds, photocatalytic methods are also being explored for synthetic applications, including C-H activation and functionalization, which could offer a more sustainable route for the synthesis of polychlorinated nitroaromatics in the future. researchgate.netnih.gov

| Green Chemistry Approach | Potential Application in Synthesis | Benefits |

| Solid Acid Catalysts | Nitration of 1,2,3,4-tetrachlorobenzene | Reusability, reduced acid waste, improved selectivity |

| Solvent Recycling | Chlorination of 2,4,5-trichloronitrobenzene | Reduced waste, lower material costs |

| Photocatalysis | Future synthetic routes | Mild reaction conditions, use of light as a clean energy source |

Exploration of Functional Group Interconversions and Derivatization Strategies

The functional groups of 2,3,4,5-tetrachloronitrobenzene, namely the nitro group and the chlorine atoms, provide several avenues for further chemical transformations and the synthesis of a variety of derivatives.

Reduction of the Nitro Group: One of the most common and important functional group interconversions for nitroaromatics is the reduction of the nitro group to an amino group. This transformation converts 2,3,4,5-tetrachloronitrobenzene into 2,3,4,5-tetrachloroaniline. This reduction is a key step in the metabolism of the compound in biological systems and can be achieved synthetically using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation. nih.gov The resulting tetrachloroaniline is a valuable precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orgyoutube.com This allows for the displacement of one or more of the chlorine atoms by a variety of nucleophiles, such as alkoxides, thiolates, and amines. The regioselectivity of the substitution is influenced by the position of the nitro group and the other chlorine atoms. This strategy opens up a wide range of possibilities for creating derivatives with diverse functional groups and properties.

Other Derivatizations: Further derivatization can be achieved from the tetrachloroaniline intermediate. The amino group can be diazotized and subsequently replaced by a wide range of other functional groups, including halogens, hydroxyl, cyano, and others, through Sandmeyer and related reactions. This provides access to a vast array of substituted tetrachlorobenzene derivatives that would be difficult to synthesize directly.

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and environmental fate. The synthesis of isotopic analogs of 2,3,4,5-tetrachloronitrobenzene, such as those containing deuterium (²H) or carbon-13 (¹³C), can provide valuable insights into its chemical and biological behavior.

While specific methods for the isotopic labeling of 2,3,4,5-tetrachloronitrobenzene are not extensively documented, general strategies for the synthesis of labeled aromatic compounds can be applied.

Carbon-13 Labeling: ¹³C-labeled analogs can be synthesized by starting with a ¹³C-labeled precursor. For example, the synthesis could begin with a ¹³C-labeled benzene or a simpler ¹³C-labeled building block that is then elaborated into the tetrachloronitrobenzene structure. The position of the label can be strategically chosen to probe specific aspects of a reaction mechanism or metabolic pathway. alfa-chemistry.comresearchgate.netunimi.it

Deuterium Labeling: Deuterium-labeled compounds can be prepared through several methods. One common approach is through acid- or base-catalyzed hydrogen-deuterium exchange on the aromatic ring, although the highly substituted nature of 2,3,4,5-tetrachloronitrobenzene might make this challenging. A more targeted approach would be to use a deuterated precursor in the synthesis. For example, deuterated starting materials could be used in the established synthetic pathways to introduce deuterium at specific positions. researchgate.net

The use of these isotopic analogs in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would allow researchers to trace the path of the molecule through complex chemical or biological systems, providing detailed information on bond-breaking and bond-forming steps, and identifying metabolic products. nih.gov

Sophisticated Analytical Techniques for Characterization and Quantification of Niosh/nj7032600

High-Resolution Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of molecules like BPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the atomic framework of a molecule. For BPA, ¹H NMR reveals the chemical environment of the hydrogen atoms, while ¹³C NMR identifies the different types of carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of BPA shows characteristic absorption bands corresponding to the hydroxyl (-OH) and aromatic (C-H, C=C) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of BPA in a solvent like methanol (B129727) exhibits absorption maxima related to its phenolic structure.

Table 1: Spectroscopic Data for Bisphenol A

| Technique | Parameter | Observed Value |

|---|---|---|

| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) | ~9.1 ppm (s, 2H, -OH), ~6.9 ppm (d, 4H, Ar-H), ~6.6 ppm (d, 4H, Ar-H), ~1.5 ppm (s, 6H, -CH₃) |

| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ) | ~155 ppm, ~140 ppm, ~127 ppm, ~115 ppm (Ar-C), ~41 ppm (-C(CH₃)₂-), ~30 ppm (-CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3400 cm⁻¹ (O-H stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~1500-1600 cm⁻¹ (C=C aromatic ring stretch) |

Advanced Chromatographic Separation Methods Coupled with Detection (e.g., High-Performance Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry, Capillary Electrophoresis)

Chromatographic techniques are essential for separating compounds from complex mixtures and quantifying them with high sensitivity and selectivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful and widely used technique for the analysis of BPA in various samples. HPLC separates BPA from other components in the sample matrix, and MS provides highly sensitive and specific detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, BPA typically requires derivatization to increase its volatility. This method offers excellent separation efficiency and is a robust technique for BPA quantification.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. While less common than HPLC or GC for BPA analysis, CE offers high separation efficiency and minimal solvent consumption.

Method Development and Validation for Trace Analysis in Complex Environmental Matrices

Developing and validating analytical methods is crucial to ensure the reliability of data, especially for trace analysis of BPA in complex environmental samples like water, soil, or biota. Method validation involves assessing several key parameters.

Table 2: Typical Method Validation Parameters for BPA Analysis by LC-MS/MS in Water

| Parameter | Description | Typical Value |

|---|---|---|

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | >0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected. | 0.01 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | 0.05 - 1.5 ng/mL |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 85-115% |

Development of Robust Electrochemical Detection Systems

Electrochemical sensors offer a promising alternative for the rapid, cost-effective, and portable detection of BPA. These systems work by measuring the electrochemical response (e.g., current) of BPA when it is oxidized at an electrode surface. Research in this area focuses on developing novel electrode materials, such as modified glassy carbon or screen-printed electrodes, to enhance the sensitivity and selectivity of BPA detection.

Application of X-ray Crystallography for Crystalline Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For BPA, single-crystal X-ray diffraction analysis provides definitive information about its molecular geometry, bond lengths, bond angles, and packing in the solid state.

Table 3: Crystallographic Data for Bisphenol A

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 12.5 Å, b ≈ 7.8 Å, c ≈ 13.1 Å, β ≈ 108° |

Integration of Automated High-Throughput Analytical Platforms

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Bisphenol A |

Computational Chemistry and in Silico Modeling of Niosh/nj7032600

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) forms the theoretical bedrock for understanding the electronic behavior of molecules. By solving the Schrödinger equation for a given molecular system, QM methods can elucidate a wide range of properties. For a compound like "NIOSH/NJ7032600," these studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Mapping the probability of finding electrons, which reveals insights into chemical bonding and reactivity hotspots.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to predict sites for electrophilic and nucleophilic attack.

These calculations are performed using various levels of theory and basis sets, with the choice depending on the desired accuracy and available computational resources.

Table 1: Representative Data from Quantum Mechanical Calculations

| Parameter | Hypothetical Value for "this compound" | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule |

| Total Energy | -450.7 Hartree | The total electronic energy of the molecule |

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in vitro contexts)

To investigate how "this compound" might interact with biological targets such as proteins or enzymes, molecular docking and dynamics simulations are employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, "this compound") when bound to a receptor. The process involves sampling a vast number of possible conformations and scoring them based on their binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose, reveal conformational changes in the protein upon ligand binding, and provide a more refined estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are ligand-based computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. cdc.gov These models are built upon datasets of molecules with known activities or properties. cdc.gov For "this compound," a QSAR model could predict its potential efficacy against a specific biological target, while a QSPR model could estimate properties like solubility or boiling point. The development of these models involves calculating a wide array of molecular descriptors that encode structural, electronic, and physicochemical features.

Virtual Screening and De Novo Design Approaches for Novel Analogs

Virtual Screening: This high-throughput computational technique is used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If "this compound" were an initial hit, virtual screening could be used to find structurally similar or diverse compounds with potentially improved activity.

De Novo Design: This approach involves the computational generation of novel molecular structures with desired properties. Starting from a scaffold like "this compound" or even just the binding site of a target, algorithms can design new molecules that are predicted to have high affinity and selectivity.

Machine Learning and Artificial Intelligence Approaches for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry. These methods can learn complex patterns from large datasets to make predictions about chemical properties and activities. For a compound like "this compound," ML models could be trained to:

Predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Forecast its synthetic accessibility.

Identify potential off-target effects.

Various ML algorithms, such as random forests, support vector machines, and deep neural networks, are employed for these predictive tasks.

Biochemical and Molecular Interaction Studies of Niosh/nj7032600

Environmental Behavior and Fate Research of Niosh/nj7032600

Photodegradation and Hydrolysis Pathways in Aquatic and Atmospheric Environments

Detailed research findings on the photodegradation and hydrolysis of this compound are not available in the public domain under the provided identifier.

Microbial Degradation and Biotransformation Kinetics in Environmental Samples

Data regarding the microbial degradation and biotransformation of this substance could not be located.

Sorption, Leaching, and Transport Mechanisms in Soil and Water Systems

Information on the sorption, leaching, and transport of this compound in soil and water is not publicly accessible.

Volatilization and Atmospheric Dispersion Modeling

There is no available information on the volatilization and atmospheric dispersion of this chemical.

Development of Environmental Monitoring Strategies for Trace Levels

Strategies for monitoring trace levels of this compound in the environment have not been documented in publicly available literature.

Compound Names

| Identifier | Status |

| NIOSH/NJ7032600 | Unidentified |

Exploration of Research Applications and Advanced Materials Science Potential for Niosh/nj7032600

Role as a Screening Compound in High-Throughput Assay Development

While Glycidyl Methacrylate itself is not typically used as a primary screening compound, its true value in high-throughput assay development lies in its utility as a versatile monomer for creating functional polymer scaffolds. These GMA-based polymers are instrumental in the fabrication of platforms for various screening applications, most notably in the development of microarrays for immunoassays.

The reactive epoxy groups on the polymer chains of poly(glycidyl methacrylate) (PGMA) provide convenient handles for the covalent immobilization of a wide range of biomolecules, including proteins, antibodies, and nucleic acids. This stable attachment is crucial for the reliability and reproducibility of high-throughput assays.

A prime example is the development of highly sensitive flow-through microarray immunoassay devices. In these systems, a poly(glycidyl methacrylate-co-poly(ethylene glycol) methacrylate) (P(GMA-co-PEGMA)) brush is coated onto a surface. The GMA component provides the necessary sites for immobilizing capture proteins, leading to a high loading capacity and enhanced bioactivity. This approach allows for the rapid and sensitive detection of target proteins, with limits of detection in the picogram per milliliter range, showcasing the potential of GMA-based materials in high-throughput diagnostics and proteomics research. nih.gov

The adaptability of GMA in polymerization allows for the creation of a diverse library of functional polymers with tailored properties. This "combinatorial" approach to polymer synthesis enables the high-throughput screening of materials for specific biological interactions or functions, thereby accelerating the discovery of new biomaterials.

Application in Chemical Probe Development for Basic Biological Research

In the realm of basic biological research, chemical probes are essential tools for elucidating the function of proteins and other biomolecules. Glycidyl Methacrylate plays a significant, albeit indirect, role in this field by providing a versatile platform for the synthesis and functionalization of these probes.

The adaptability of poly(glycidyl methacrylate) (PGMA) as a reactive scaffold is a key attribute. The pendent epoxy groups along the polymer backbone are readily accessible for nucleophilic ring-opening reactions, allowing for the attachment of a wide variety of functional molecules. This post-polymerization modification strategy is a powerful method for creating a diverse family of functionalized polymers from a single, readily available scaffold. rsc.org

Researchers have successfully demonstrated the functionalization of PGMA with azides, which can then be used in "click chemistry" reactions, such as the azide-alkyne cycloaddition, to attach fluorescent dyes or other reporter molecules. This methodology has been employed to synthesize a family of molecular bottlebrushes that have potential applications as bio-imaging probes. rsc.org

Furthermore, the ability to copolymerize GMA with other monomers allows for the creation of water-soluble reactive scaffolds. These can be transformed into bi-functionalized structures, offering even greater control over the design of complex chemical probes. The versatility of GMA chemistry enables the creation of customized polymers with specific recognition and reporting capabilities, essential for advanced biological imaging and sensing applications.

Investigation as a Component in Novel Polymeric or Supramolecular Structures

Glycidyl Methacrylate is extensively investigated as a fundamental building block for a vast array of novel polymeric and supramolecular structures. Its ability to participate in various polymerization techniques and the reactivity of its epoxy group make it a highly desirable monomer for creating complex and functional macromolecular architectures. guidechem.comnjreborn.com

Polymeric Structures:

GMA can be readily polymerized via free-radical polymerization to produce poly(glycidyl methacrylate) (PGMA), a linear polymer with reactive epoxy side chains. rsc.org Furthermore, it can be copolymerized with a wide range of other monomers to create random, block, and graft copolymers with tailored properties. For example, copolymers of GMA with n-butyl acrylate and poly(ethylene glycol) methyl ether methacrylate have been synthesized for use as healing agents in waterborne polyurethanes. mdpi.com

The epoxy group of GMA is susceptible to ring-opening reactions with various nucleophiles, such as amines, thiols, and carboxylic acids. This allows for post-polymerization modification, a powerful strategy for introducing a wide range of functionalities into the polymer structure. This versatility enables the synthesis of water-soluble polymers, amphiphilic block copolymers, and other sophisticated architectures from a single PGMA scaffold. rsc.org

Supramolecular Structures:

The functional groups introduced through the ring-opening of the epoxy moiety can participate in non-covalent interactions, leading to the formation of supramolecular structures. For instance, the introduction of hydroxyl and amino groups can lead to hydrogen bonding, which can drive the self-assembly of polymer chains into organized structures like micelles, vesicles, and nanoparticles. These self-assembled architectures have shown great potential in applications such as drug and gene delivery.

The ability to precisely control the chemical composition and architecture of GMA-based polymers provides a powerful tool for designing and fabricating novel supramolecular materials with emergent properties and functions.

Potential in Nanotechnology and Surface Chemistry Research

The unique properties of Glycidyl Methacrylate make it a valuable component in the fields of nanotechnology and surface chemistry. Its ability to form functional polymer coatings and its role in the synthesis of nanomaterials are key areas of investigation.

Nanotechnology:

GMA is utilized in the synthesis of various nanomaterials, including nanoparticles and nanocomposites. For example, it has been used to create magnetic poly(glycidyl methacrylate) microspheres for protein capture. science.gov The epoxy groups on the surface of these microspheres provide active sites for the covalent attachment of proteins, making them useful for applications in bioseparation and diagnostics.

Furthermore, GMA-based polymers can be grafted onto the surface of nanoparticles to improve their stability, dispersibility, and functionality. This surface modification is crucial for the application of nanoparticles in biological systems and for the fabrication of advanced nanocomposite materials.

Surface Chemistry:

The ability of GMA to be grafted onto various surfaces makes it a powerful tool for surface modification. Poly(glycidyl methacrylate) brushes can be grown from a surface using techniques like atom transfer radical polymerization (ATRP). These polymer brushes can dramatically alter the surface properties, such as wettability, biocompatibility, and adhesion.

For instance, P(GMA-co-PEGMA) brushes have been used to create surfaces with high protein loading capacity and low nonspecific adsorption, which are highly desirable for biosensors and biomedical devices. nih.gov The reactive epoxy groups on the GMA units allow for the subsequent immobilization of biomolecules, creating a functional and interactive surface.

The versatility of GMA in surface chemistry allows for the precise engineering of interfaces with tailored properties for a wide range of applications, from advanced coatings to biocompatible implants.

Integration into Advanced Functional Materials Research

Glycidyl Methacrylate is a key enabler in the development of a wide range of advanced functional materials due to its ability to impart reactivity and functionality to polymers. Its integration into various material systems leads to enhanced performance and novel properties.

One significant area of application is in the development of "smart" or responsive materials. Copolymers containing GMA can be designed to respond to external stimuli such as pH, temperature, or light. The functional groups introduced via the epoxy ring can act as the responsive element, leading to changes in the material's properties.

GMA is also crucial in the formulation of high-performance composites and adhesives. wchchem.com The epoxy groups can react with curing agents to form a crosslinked network, leading to materials with excellent mechanical strength, thermal stability, and chemical resistance. For example, GMA is used to provide epoxy functionalization to polyolefins and other acrylate resins, enhancing their adhesion and compatibility with other materials. wikipedia.org

In the biomedical field, GMA-based materials are being explored for a variety of applications, including dental resins, drug delivery systems, and tissue engineering scaffolds. wchchem.comnih.gov The biocompatibility of certain GMA-based polymers, coupled with the ability to functionalize them with bioactive molecules, makes them attractive candidates for these applications. For instance, novel radiopaque copolymers of methyl methacrylate and glycidyl methacrylate have been synthesized for potential use in biomedical devices. nih.govresearchgate.net

The ongoing research into the polymerization and modification of Glycidyl Methacrylate continues to expand its role in the creation of the next generation of advanced functional materials with tailored properties for a diverse range of technological applications.

Emerging Research Directions and Future Outlook for Niosh/nj7032600 Studies

Cross-Disciplinary Integration with Synthetic Biology and Systems Chemistry

The convergence of synthetic biology and systems chemistry presents a forward-looking approach to studying compounds such as Propyl isome. While direct research linking Propyl isome to these fields is not yet established, the potential applications are significant.

Synthetic Biology: This field could be harnessed to design novel biological systems, such as microorganisms, capable of detecting or degrading Propyl isome. nih.gov By engineering specific metabolic pathways, it may be possible to create microbes that use the compound as a food source, effectively breaking it down into less harmful substances. researchgate.net Synthetic biology tools could accelerate the evolution of enzymes for more efficient biodegradation. mbl.or.kr

Systems Chemistry: This approach studies complex chemical systems and the emergent properties that arise from the interactions of multiple components. researchgate.net Investigating Propyl isome within a systems chemistry framework could reveal how it interacts with other chemicals in the environment, such as other pesticides, surfactants, and natural organic matter. This could lead to a more holistic understanding of its environmental persistence and transport.

The integration of these disciplines could lead to the development of "smart" biosensors for in-situ monitoring of Propyl isome contamination and highly specific biocatalysts for its remediation.

Advanced Spectroscopic Imaging in Spatially Resolved Studies

Understanding the distribution of chemical contaminants in the environment is crucial for assessing risk and designing remediation strategies. Advanced spectroscopic imaging techniques offer powerful tools for the spatially resolved study of compounds like Propyl isome.

Hyperspectral and Multispectral Imaging: These techniques, often deployed on drones or other remote sensing platforms, can provide large-scale assessments of environmental contamination. bio-conferences.org While direct detection of Propyl isome at trace levels may be challenging, these methods could identify secondary effects, such as plant stress, that correlate with its presence. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) Imaging: SERS is a highly sensitive technique capable of detecting trace amounts of chemicals on various surfaces. spectroscopyonline.comrsc.org Recent advancements have enabled SERS imaging to map the distribution of pesticide residues on crops, offering a potential method to study how Propyl isome is distributed on plant surfaces after application. rsc.org

Spatially Resolved X-ray Fluorescence (XRF) and X-ray Absorption Near Edge Structure (XANES) Spectroscopy: These methods can provide detailed information about the chemical form and distribution of contaminants in soil and sediment samples at the micrometer scale. journaldephysique.org This could be invaluable for understanding how Propyl isome binds to soil particles and its mobility in the subsurface.

These spatially resolved techniques could provide a detailed picture of where Propyl isome accumulates in agricultural and natural ecosystems, from the macro-scale of a field down to the micro-scale of individual soil grains. nih.govcopernicus.orgpnas.org

Development of Bioremediation Strategies for Environmental Contamination

Given that Propyl isome is classified as very toxic to aquatic life with long-lasting effects, developing effective remediation strategies is a key priority. nih.gov Bioremediation, which uses living organisms to degrade or detoxify pollutants, offers a promising and environmentally friendly approach. researchgate.net

Microbial Degradation: The identification and cultivation of microorganisms, such as bacteria and fungi, that can metabolize Propyl isome are central to bioremediation. researchgate.netmdpi.com Genera like Pseudomonas and Bacillus are known for their ability to degrade a wide range of organic pollutants and could be investigated for their efficacy against Propyl isome. mbl.or.krmdpi.com

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific pollutant-degrading microbes into a contaminated site, while biostimulation involves adding nutrients to encourage the growth of native microorganisms that can break down the contaminant. mdpi.com Both strategies could be optimized for the remediation of soils and water contaminated with Propyl isome.

Phytoremediation: This approach uses plants to take up, contain, or degrade environmental pollutants. Investigating plants that can absorb and metabolize Propyl isome could lead to effective strategies for cleaning contaminated soils.

Future research in this area would likely focus on identifying robust microbial strains and optimizing conditions for their growth and degradative activity in real-world environmental settings. nih.govcedre.fr

Global Research Collaborations and Data Sharing Initiatives in Chemical Sciences

Addressing the challenges posed by environmental contaminants like Propyl isome requires a global effort. International collaborations and open data sharing are essential for accelerating scientific discovery and informing policy. rsc.org

International Research Networks: Collaborative projects that bring together researchers from different countries and disciplines can foster innovation and lead to more comprehensive studies. rsc.orgku.dkrsc.org Such collaborations are vital for studying the global transport and fate of persistent organic pollutants.

Data Sharing Platforms: Initiatives to create common data platforms for chemical information are crucial. europa.eu Platforms like the Information Platform for Chemical Monitoring (IPCHEM) facilitate the sharing of data on the occurrence of chemicals in the environment and in humans, helping to build a more complete picture of exposure and risk. europa.eu Open data sharing accelerates scientific progress, enhances transparency, and stimulates new collaborations. nih.gov

Standardized Protocols: Global collaboration is most effective when data is collected and reported using standardized methods. This ensures that data from different studies are comparable and can be integrated into larger analyses.

Recent agreements, such as the memorandum of understanding between the Korean Chemical Society and Enamine, exemplify the trend towards greater international cooperation in chemical sciences to drive scientific progress. enamine.net

Ethical Considerations in Advanced Chemical Research and Discovery

The pursuit of new chemical knowledge and applications must be guided by strong ethical principles to ensure the well-being of society and the environment. solubilityofthings.comnumberanalytics.com

Responsibility in Innovation: Chemists have a responsibility to consider the potential societal and environmental impacts of their work. solubilityofthings.comsolubilityofthings.com This includes designing safer chemicals and processes that minimize harm.

Transparency and Accountability: Transparency in research methods and findings is essential for building public trust. numberanalytics.com Researchers must be accountable for the consequences of their work.

Informed Consent and Data Privacy: In studies involving human participants or their data, ensuring informed consent and protecting privacy are paramount. numberanalytics.com

Equitable Access: There is a growing recognition of the need to ensure that the benefits of chemical research, such as new technologies for remediation, are accessible to all communities, particularly those disproportionately affected by environmental contamination. solubilityofthings.com

As research capabilities advance, so too must the ethical frameworks that govern their use, ensuring that scientific progress serves the common good. lindushealth.com

Q & A

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) enhance mechanistic understanding of this compound toxicity?

- Methodological Answer : Integrate RNA sequencing with pathway analysis tools (e.g., Ingenuity Pathway Analysis) to identify dysregulated genes. Validate proteomic findings using targeted mass spectrometry. Correlate omics data with phenotypic outcomes (e.g., inflammation) through multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.